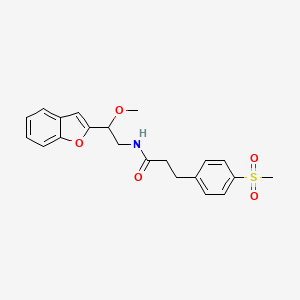
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is found in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Methylsulfonyl is a functional group that has been used in the synthesis of various compounds, including anticancer agents . Propanamide is a type of amide, which is a functional group that plays a crucial role in biochemistry and drug design.
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can vary widely depending on the specific compound and reaction conditions . For example, benzofuran-2-yl methyl ketone can be reduced using NaBH4 .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The chemical structure of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide shares characteristics with compounds studied for their potential in photodynamic therapy (PDT). For example, a study on a zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, demonstrates significant potential for Type II PDT in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). This suggests that this compound could also be explored for similar applications, given the relevance of its structural components in facilitating effective PDT.
Antiproliferative Activity Against Cancer Cells
Compounds with benzofuran elements have been isolated for their cytotoxic properties against cancer cell lines. For instance, neolignans from Daphniphyllum macropodum Miq, containing benzofuran units, have shown significant antiproliferative activity, suggesting a potential pathway through which compounds like this compound could exert effects against cancer cells (Ma et al., 2017).
Modulation of Molecular Pathways in Cancer
Research into the molecular mechanisms of cancer has highlighted the potential of sulfonyl-containing compounds to modulate pathways critical for cancer cell survival and proliferation. For example, thiol-activated prodrugs of sulfur dioxide, including sulfonamide derivatives, have been identified as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), indicating a broader applicability in disrupting biological pathways (Pardeshi et al., 2015). This opens the possibility that this compound could be effective in targeting specific pathways in cancer cells, further supporting its potential in cancer research.
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some benzofuran derivatives have been found to have antimicrobial properties , while some methylsulfonyl indole-benzimidazole derivatives have shown anticancer effects and potential estrogen receptor modulatory actions .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(19-13-16-5-3-4-6-18(16)27-19)14-22-21(23)12-9-15-7-10-17(11-8-15)28(2,24)25/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRSCPQUBUHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2774343.png)
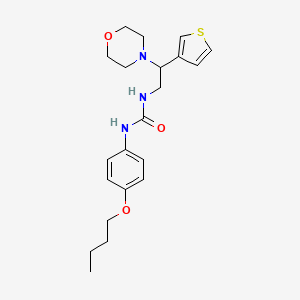
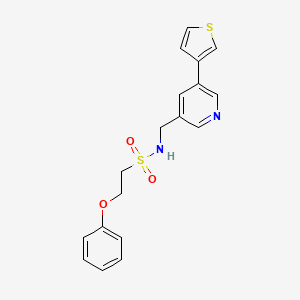
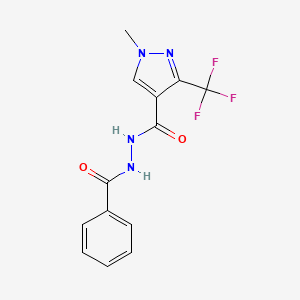
![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
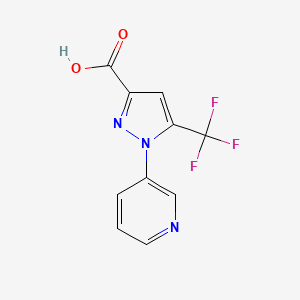
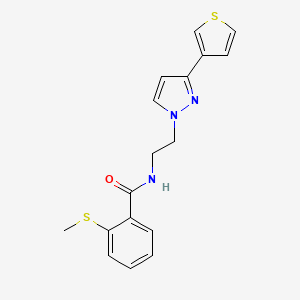
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)
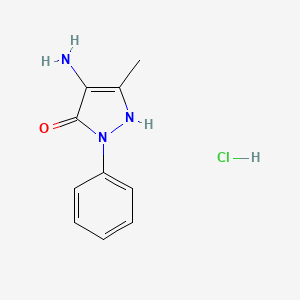
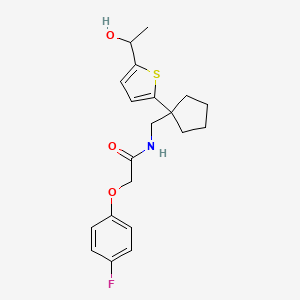
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)
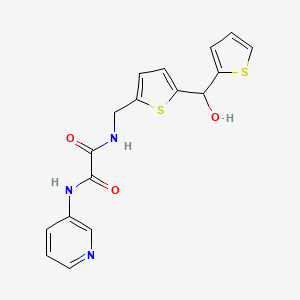
![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)
![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)